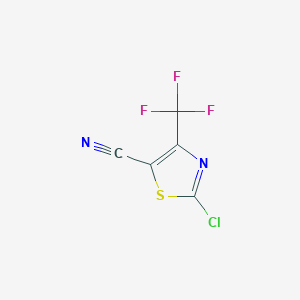

2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

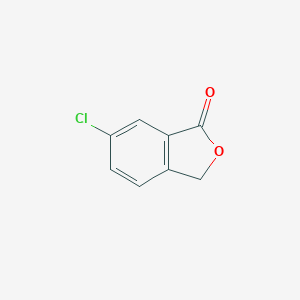

“2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile” is a chemical compound with the molecular formula C5ClF3N2S . It is a derivative of thiazole, a class of compounds that have a wide range of biological activities and are used in various pharmaceutical applications .

Synthesis Analysis

The synthesis of thiazole derivatives, including “2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile”, is a topic of active research. Thiazole derivatives have been synthesized with variable substituents as target structures and evaluated for their biological activities .Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile” includes a thiazole ring, which is a five-membered ring containing two hetero atoms . The thiazole ring can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation .Aplicaciones Científicas De Investigación

Chemical Properties

“2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid” is a derivative of “2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile”. It has a molecular weight of 231.58 and its IUPAC name is 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid . It has a boiling point of 337.4±52.0 C at 760 mmHg and a melting point of 131-135 C .

Anticancer Activity

A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines . Among the tested compounds, the highest activity (48%) was achieved with the 4-chloro-2-methylphenyl amido substituted thiazole containing the 2-chlorophenyl group on the two position of the heterocyclic ring .

Antibacterial Activity

Substituted thiazole compounds, including “2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile”, have been reported to have diverse biological effects such as antibacterial activity .

Antimicrobial Activity

These compounds also exhibit antimicrobial properties, making them useful in the development of new antimicrobial agents .

Anti-inflammatory Activity

Thiazole compounds have been reported to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases .

Antiviral Activity

Thiazole compounds have been reported to have antiviral activity, which could be useful in the development of new antiviral drugs .

Antiproliferative Activity

Thiazole compounds have been reported to have antiproliferative activity, which could be beneficial in the treatment of proliferative diseases .

Anticandidal Activity

Thiazole compounds have been reported to have anticandidal activity, which could be useful in the treatment of candidiasis .

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5ClF3N2S/c6-4-11-3(5(7,8)9)2(1-10)12-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBWOBDXTCDRIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(S1)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5ClF3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601198 |

Source

|

| Record name | 2-Chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(trifluoromethyl)thiazole-5-carbonitrile | |

CAS RN |

151729-41-8 |

Source

|

| Record name | 2-Chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Oxo-2,3-dihydro-1H-benzo[d]pyrrolo[2,1-b]-thiazole-3a-carboxylic acid](/img/structure/B177620.png)

![N-[1-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzamide](/img/structure/B177624.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B177626.png)

![2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B177628.png)

![7-chloro-6-nitro-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B177633.png)